Paroxetine maleate

Description

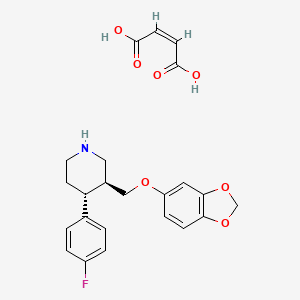

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIUZSKXSWGSRU-QXGDPHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61869-08-7 (Parent), 110-16-7 (Parent) | |

| Record name | Paroxetine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9042590 | |

| Record name | Paroxetine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64006-44-6 | |

| Record name | Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, (3S,4R)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64006-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paroxetine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paroxetine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paroxetine maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROXETINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F726G2563Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanism of Paroxetine Maleate on the Human Serotonin Transporter (hSERT)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of various neuropsychiatric disorders. Its therapeutic efficacy is primarily attributed to its high-affinity interaction with the human serotonin transporter (hSERT), a key regulator of serotonergic neurotransmission. This document provides a comprehensive technical overview of the molecular mechanisms underpinning paroxetine's action on hSERT. We delve into the specifics of its binding kinetics, the structural basis of its inhibitory action, and the experimental methodologies used to elucidate these interactions. Quantitative data are systematically presented in tabular format, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for research and development applications.

Introduction: The Serotonin Transporter (SERT)

The serotonin transporter (SERT), encoded by the SLC6A4 gene, is an integral membrane protein belonging to the neurotransmitter:sodium symporter (NSS) family.[1] Its primary function is to mediate the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[1][2] This process, crucial for terminating serotonergic signaling, is an active transport mechanism that utilizes the electrochemical gradients of sodium (Na+), chloride (Cl-), and potassium (K+) ions.[1] Dysregulation of SERT function has been implicated in a range of psychiatric conditions, including depression, anxiety disorders, and obsessive-compulsive disorder (OCD), making it a prime target for psychopharmacological intervention.[1]

Paroxetine's Core Mechanism of Action: Competitive Inhibition

Paroxetine exerts its therapeutic effect by acting as a high-affinity antagonist of SERT. The kinetic mechanism of inhibition is competitive, meaning paroxetine directly competes with serotonin for binding to the transporter. Paroxetine is recognized as one of the most potent and selective SSRIs currently available.

Binding Site and Molecular Pose

Structural studies, including X-ray crystallography and cryo-electron microscopy, have revealed that paroxetine binds to the central substrate-binding site (S1) of SERT. This S1 site is located deep within the protein, approximately halfway across the cell membrane. The binding of paroxetine stabilizes the transporter in an "outward-open" conformation, effectively locking it and preventing the conformational changes necessary for serotonin translocation across the membrane.

The S1 site is further divided into subsites (A, B, and C). The definitive binding pose, referred to as the "ABC pose," positions paroxetine's key chemical moieties within these subsites:

-

Piperidine Ring: Binds to subsite A, forming critical interactions, including an ionic bond with Asp98 and a cation-π interaction with Tyr95.

-

Benzodioxol Group: Occupies subsite B.

-

Fluorophenyl Group: Occupies subsite C.

This precise orientation is stabilized by a network of aromatic, ionic, and hydrogen bonding interactions with key residues in the binding pocket.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Paroxetine Maleate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the known polymorphic forms of paroxetetine maleate, designated as Form A and Form B. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development, as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. This document details the experimental protocols for the preparation of both polymorphs and outlines the analytical techniques used for their characterization, presenting key data in a comparative format.

Synthesis of Paroxetine Maleate Polymorphs

The synthesis of this compound polymorphs involves the reaction of paroxetine free base with maleic acid under controlled crystallization conditions. The resulting polymorphic form is highly dependent on the solvent system, temperature, and seeding protocols employed.

Synthesis of this compound Form A

This compound Form A can be prepared by following the methodology originally outlined in U.S. Patent No. 4,007,196. This process involves the dissolution of paroxetine free base in a suitable solvent, followed by the addition of a solution of maleic acid to induce crystallization.

Experimental Protocol:

-

Dissolve paroxetine free base in diethyl ether.

-

Separately, dissolve an equimolar amount of maleic acid in diethyl ether.

-

Add the maleic acid solution to the paroxetine solution with stirring.

-

Collect the resulting crystalline precipitate by filtration.

-

Recrystallize the product from a 99:1 ethanol-ether mixture to yield this compound Form A.[1]

Synthesis of this compound Form B

The more stable polymorph, Form B, can be synthesized directly by controlling the crystallization from a specific solvent system or by recrystallizing Form A.[2]

Experimental Protocol (Direct Synthesis): [2]

-

Dissolve 10 g (30.36 mmoles) of paroxetine base in 50 mL of 2-propanol in a 250 mL flask equipped with a thermometer, magnetic stirrer, and addition funnel.

-

Heat the mixture to 40°C.

-

Separately, dissolve 3.52 g (30.36 mmoles) of maleic acid in 50 mL of 2-propanol.

-

Add the maleic acid solution to the paroxetine solution over a period of 15 minutes, maintaining the temperature at 40°C. Precipitation of the salt will commence shortly after the addition is complete.

-

Maintain the reaction mixture at 40°C for 30 minutes.

-

Allow the mixture to cool to room temperature (20°C) and continue stirring for an additional hour.

-

Collect the precipitate by filtration and wash the filter cake with 2-propanol.

-

Dry the product at 50°C under vacuum (<50 mm Hg) to yield this compound Form B.

Experimental Protocol (Conversion from Form A): [2]

-

Suspend 10 g of this compound Form A in a mixture of 12.5 mL of toluene and 37.5 mL of 2-propanol in a 250 mL flask with mechanical stirring under a nitrogen atmosphere.

-

Heat the suspension until a clear solution is obtained (typically between 55°C and 65°C).

-

Remove the heat source and allow the solution to cool gradually.

-

At 44°C, seed the solution with a small amount of Form B crystals to induce crystallization.

-

Continue to cool the mixture to room temperature and stir for an additional hour.

-

Collect the crystals by filtration, wash with 2-propanol, and dry under the conditions described above to obtain Form B.

Characterization of this compound Polymorphs

A combination of analytical techniques is employed to characterize and differentiate the polymorphic forms of this compound. These techniques provide information on the crystal structure, thermal properties, and vibrational spectroscopy of each form.

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of this compound Form A and Form B.

Table 1: X-Ray Powder Diffraction (XRPD) Data [2]

| Form A (d-spacing Å, I/I₀ %) | Form B (d-spacing Å, I/I₀ %) |

| 11.23 (34) | 12.01 (10) |

| 7.47 (15) | 10.32 (10) |

| 6.94 (10) | 8.87 (5) |

| 6.43 (10) | 7.96 (10) |

| 5.92 (100) | 7.21 (5) |

| 5.61 (40) | 6.51 (5) |

| 5.37 (35) | 6.01 (100) |

| 5.09 (10) | 5.75 (30) |

| 4.90 (20) | 5.51 (10) |

| 4.70 (15) | 5.16 (20) |

| 4.54 (20) | 4.97 (10) |

| 4.41 (25) | 4.81 (10) |

| 4.29 (20) | 4.69 (10) |

| 4.13 (15) | 4.55 (15) |

| 3.96 (20) | 4.44 (5) |

| 3.75 (15) | 4.21 (15) |

| 3.58 (10) | 4.09 (10) |

| 3.49 (10) | 3.98 (15) |

| 3.36 (10) | 3.88 (10) |

| 3.28 (10) | 3.79 (5) |

| 3.17 (10) | 3.69 (10) |

| 3.09 (5) | 3.59 (5) |

| 2.96 (5) | 3.49 (5) |

| 2.83 (5) | 3.38 (5) |

| 2.71 (5) | 3.29 (5) |

| 3.19 (5) | |

| 3.09 (5) | |

| 2.99 (5) |

Table 2: Thermal Analysis Data

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Decomposition Onset (°C) |

| Form A | 136-138 | Data not available | Data not available |

| Form B | Data not available | Data not available | Data not available |

Table 3: Spectroscopic Data

| Technique | Form A (Key Peaks) | Form B (Key Peaks) |

| Infrared (IR) Spectroscopy (cm⁻¹) | See Figure 1 in US6440459B1 | See Figure 2 in US6440459B1 |

| Raman Spectroscopy (cm⁻¹) | Data not available | Data not available |

Note: While the patent provides graphical IR spectra, a detailed peak list is not available. Raman spectroscopic data for this compound polymorphs is not found in the surveyed literature.

Experimental Protocols for Characterization

X-Ray Powder Diffraction (XRPD):

-

Instrument: A conventional X-ray powder diffractometer with Cu Kα radiation.

-

Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 4° to 50° with a step size of 0.02°.

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is used to identify the crystalline form by comparing the peak positions and relative intensities to known standards.

Differential Scanning Calorimetry (DSC):

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A few milligrams of the sample are accurately weighed and hermetically sealed in an aluminum pan.

-

Method: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. An empty sealed pan is used as a reference.

-

Analysis: The heat flow to the sample is monitored as a function of temperature. Endothermic events, such as melting, and exothermic events, such as crystallization or decomposition, are recorded. The melting point is determined as the onset of the melting endotherm, and the enthalpy of fusion is calculated from the peak area.

Thermogravimetric Analysis (TGA):

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A few milligrams of the sample are accurately weighed into a ceramic or aluminum pan.

-

Method: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).

-

Analysis: The mass of the sample is continuously monitored as a function of temperature. Weight loss events correspond to processes such as desolvation or decomposition.

Infrared (IR) and Raman Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer, typically with a KBr pellet sample holder or an Attenuated Total Reflectance (ATR) accessory, and a Raman spectrometer with a suitable laser excitation source.

-

Sample Preparation: For IR with KBr, the sample is mixed with potassium bromide and compressed into a thin pellet. For ATR-IR and Raman, the powder sample is placed directly onto the crystal or in the path of the laser beam.

-

Data Collection: The IR or Raman spectrum is collected over a specific wavenumber range.

-

Analysis: The vibrational spectra are unique for each polymorph due to differences in the crystal lattice and molecular conformation. The positions, intensities, and shapes of the absorption bands (IR) or scattered peaks (Raman) serve as a fingerprint for each polymorphic form.

Visualization of Workflows and Relationships

Experimental Workflow for Polymorph Synthesis and Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound polymorphs.

Logical Relationship Between this compound Polymorphs

Caption: Thermodynamic relationship between this compound polymorphs.

Conclusion

The existence of polymorphism in this compound necessitates a thorough understanding and control of its solid-state forms. Form B has been identified as the more stable polymorph, which is a crucial factor for the development of a consistent and reliable drug product. The synthetic and analytical protocols detailed in this guide provide a framework for the preparation and characterization of these polymorphs, enabling researchers and drug development professionals to ensure the quality and performance of this compound-based pharmaceuticals. Further studies to obtain more comprehensive quantitative data for DSC, TGA, and Raman spectroscopy would be beneficial for a more complete understanding of the physicochemical properties of these polymorphs.

References

Paroxetine Maleate: A Deep Dive into its Binding Affinity for Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of paroxetine maleate for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2] Its therapeutic efficacy is intrinsically linked to its high affinity and selectivity for SERT over other monoamine transporters.[1] This document collates quantitative binding data, details the experimental methodologies used for these determinations, and illustrates the associated molecular and experimental pathways.

Quantitative Binding Affinity of this compound

The selectivity of paroxetine for SERT is evident from its significantly lower inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) for SERT compared to NET and DAT. The following table summarizes the binding affinity of paroxetine for these three critical monoamine transporters.

| Transporter | Parameter | Value (nM) | Species | Source |

| SERT | Ki | 0.05 | Not Specified | |

| Ki | ~0.0702 | Not Specified | [3] | |

| IC50 (Uptake) | 1.1 | Not Specified | ||

| IC50 (Uptake) | 4 ± 1 | Human | ||

| NET | Ki | ~40 | Not Specified | |

| IC50 (Uptake) | 350 | Not Specified | ||

| DAT | Ki | ~490 | Not Specified | |

| IC50 (Uptake) | 1100 | Not Specified |

Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

The binding affinities of paroxetine for SERT, NET, and DAT are typically determined using in vitro radioligand binding assays and neurotransmitter uptake inhibition assays. These methods allow for the precise quantification of the interaction between paroxetine and its target transporters.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a drug for its receptor. These assays can be conducted in a competitive format to determine the Ki of a test compound.

Objective: To determine the binding affinity (Ki) of paroxetine for SERT, NET, and DAT by measuring its ability to displace a specific radioligand from the transporter.

Materials:

-

Membrane Preparations: Homogenized brain tissue (e.g., rat striatum or whole brain) or cell lines (e.g., HEK 293) stably expressing human SERT, NET, or DAT.

-

Radioligands:

-

For SERT: [³H]citalopram or [³H]paroxetine.

-

For NET: [³H]nisoxetine.

-

For DAT: [¹²⁵I]RTI-55 or [³H]GBR12935.

-

-

Test Compound: this compound at a range of concentrations.

-

Assay Buffer: e.g., Krebs HEPES buffer (KHB).

-

Filtration Apparatus: A 96-well filtration system with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Incubation: Membrane preparations are incubated with a fixed concentration of the specific radioligand and varying concentrations of paroxetine.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 1 hour at 25°C) to allow the binding to reach equilibrium.

-

Separation: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value of paroxetine, which is the concentration that displaces 50% of the specific radioligand binding. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes.

Objective: To determine the functional potency (IC50) of paroxetine in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.

Materials:

-

Cell Lines or Synaptosomes: HEK 293 cells expressing the respective transporters or synaptosomes prepared from specific brain regions.

-

Radiolabeled Neurotransmitters: [³H]5-HT (serotonin), [³H]norepinephrine, or [³H]dopamine.

-

Test Compound: this compound at a range of concentrations.

-

Assay Buffer: Appropriate buffer for maintaining cell/synaptosome viability.

Procedure:

-

Pre-incubation: Cells or synaptosomes are pre-incubated with varying concentrations of paroxetine.

-

Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to initiate the uptake process.

-

Incubation: The mixture is incubated for a short period (e.g., 1-3 minutes) at room temperature.

-

Termination of Uptake: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the cells or synaptosomes is measured.

-

Data Analysis: The concentration of paroxetine that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Visualizing the Mechanisms

To further elucidate the experimental and physiological context of paroxetine's action, the following diagrams, generated using Graphviz (DOT language), illustrate key processes.

Caption: Workflow of a competitive radioligand binding assay.

Caption: Signaling pathway of paroxetine's action at the synapse.

Conclusion

This compound exhibits a high affinity and selectivity for the serotonin transporter, which is the primary mechanism underlying its therapeutic effects. The quantitative data derived from radioligand binding and neurotransmitter uptake inhibition assays consistently demonstrate its potent inhibition of SERT with significantly weaker effects on NET and DAT. Understanding these fundamental pharmacological properties is crucial for the continued development of more refined and targeted therapies for a range of neuropsychiatric disorders.

References

In Vitro Effects of Paroxetine Maleate on Neuronal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of paroxetine maleate on various neuronal cell lines. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing key quantitative data, experimental protocols, and associated signaling pathways.

Executive Summary

Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other psychiatric disorders.[1][2] Beyond its well-established role in modulating serotonergic transmission, in vitro studies have revealed that paroxetine exerts a range of effects on neuronal and glial cell lines. These effects include cytotoxicity at higher concentrations, induction of apoptosis, modulation of neurogenesis and neurite outgrowth, and interaction with various intracellular signaling cascades.[3][4][5] This document synthesizes the current understanding of these effects, presenting quantitative data in a structured format, detailing common experimental methodologies, and visualizing key cellular pathways.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the effects of paroxetine on neuronal and other relevant cell lines.

Table 1: Effects of Paroxetine on Cell Viability and Proliferation

| Cell Line | Paroxetine Concentration | Duration of Exposure | Effect | Reference |

| Rat Hippocampal Neurons | 0.5 µM | 1 hour pre-treatment, then 18 hours with 3-NP | Increased cell viability by 50% against 3-NP induced cell death | |

| Rat Hippocampal Neurons | 5 µM | 1 hour pre-treatment, then 18 hours with 3-NP | Almost complete protection against 3-NP induced neuronal death | |

| Rat Hippocampal Neurons | 10 µM | 1 hour pre-treatment, then 18 hours with 3-NP | Almost complete protection against 3-NP induced neuronal death | |

| Human Adipose-Derived Stem Cells (hADSCs) - Neurogenic Differentiation | 1 µM | 4 and 6 days | Significantly increased cell proliferation | |

| Human iPSC-Derived BrainSpheres | 20 ng/ml and 60 ng/ml | 8 weeks | No cytotoxic effects or mitochondrial dysfunction observed | |

| Primary Astrocytes | 20 µM | 12 hours | Cell viability significantly decreased to around 20% | |

| Primary Neurons | 20 µM | 12 hours | Cell viability remained around 50% | |

| Primary Mixed Astrocyte-Neuron Culture | 20 µM | 12 hours | Cell viability significantly decreased to around 20% | |

| MCF-7 (Breast Cancer Cell Line) | 10 µM | Not specified | Cell viability of 86.5% | |

| MCF-7 (Breast Cancer Cell Line) | 30 µM | Not specified | Cell viability of 52.1% | |

| MCF-7 (Breast Cancer Cell Line) | 50 µM | Not specified | Cell viability of 38.5% |

Table 2: Effects of Paroxetine on Neuronal Differentiation and Morphology

| Cell Line/Model | Paroxetine Concentration | Duration of Exposure | Effect | Reference |

| Human Adipose-Derived Stem Cells (hADSCs) | 1 µM | Not specified | Enhanced mean percentage of Nestin and MAP2 positive cells; significantly decreased GFAP positive cells. | |

| Hippocampus-Derived Neural Stem Cells (NSCs) | Not specified | Not specified | Promoted differentiation into neurons rather than glial cells. | |

| Human iPSC-Derived BrainSpheres | 20 ng/ml and 60 ng/ml | 8 weeks | 80% decrease in synaptic marker expression (SYP and PSD95). | |

| Human iPSC-Derived BrainSpheres | 60 ng/ml | 8 weeks | 60% decrease in neurite outgrowth. | |

| Human iPSC-Derived BrainSpheres | 20 ng/ml and 60 ng/ml | 8 weeks | 40-75% decrease in the overall oligodendrocyte cell population. | |

| Maturing neurons from human neural stem cells | 0.05 µM and 0.2 µM | 10 days | Inhibited neuronal morphology parameters. |

Table 3: Effects of Paroxetine on Apoptosis

| Cell Line | Paroxetine Concentration | Duration of Exposure | Apoptotic Effect | Reference |

| Rat Glioma C6 and Human Neuroblastoma SH-SY5Y | Not specified | Not specified | Induced apoptosis, preceded by increased p-c-Jun, cytochrome c release, and caspase-3-like activity. | |

| HCT116 and HT29 (Colon Cancer) | 10 µmol/L | 24 hours | Induced apoptotic cell death, measured by Annexin V-FITC. | |

| MCF-7 (Breast Cancer) | 30 µM | 12 hours | Induced apoptosis, quantified by FACS analysis with Annexin V-FITC and PI. | |

| MCF-7 (Breast Cancer) | 10 and 30 µM | 12 hours | Decreased expression of anti-apoptotic Bcl-2 and Bcl-xL; increased pro-apoptotic Bax. | |

| MCF-7 (Breast Cancer) | 10 and 30 µM | 12 hours | Induced cleavage of caspases and PARP. | |

| MCF-7 (Breast Cancer) | 10 and 30 µM | 12 hours | Promoted release of cytochrome c from mitochondria into the cytoplasm. |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the in vitro effects of paroxetine.

Cell Viability Assays

3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed cells (e.g., 2x10³ cells/well) in a 96-well plate and culture until desired confluence.

-

Treat cells with various concentrations of this compound or vehicle control for the specified duration (e.g., 2, 4, or 6 days).

-

Add 10 µl of 5 mg/ml MTT tetrazolium salt to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

3.1.2 CellQuanti-Blue™ Viability Assay

This assay uses a resazurin-based solution to quantify viable cells.

-

Procedure:

-

Plate cells (e.g., 1 x 10⁵/ml) in 90 µl of medium in 96-well plates.

-

Expose cultures to experimental conditions (e.g., Tat and morphine with or without paroxetine) for a specified time (e.g., 24 hours).

-

Add 10 µl/well of CellQuanti-blue solution.

-

Incubate for 30 minutes.

-

Detect fluorescence intensity at 590 nm with an excitation of 530 nm.

-

Apoptosis Assays

3.2.1 Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with paroxetine for the desired time and concentration (e.g., 10 µmol/L for 24 hours).

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

3.2.2 Caspase Activity Assay

This assay measures the activity of caspases, which are key mediators of apoptosis.

-

Procedure:

-

Culture and expose cells to paroxetine as required.

-

Lyse the cells to release intracellular contents.

-

Add a specific caspase substrate conjugated to a fluorophore or chromophore.

-

Incubate to allow caspase to cleave the substrate.

-

Measure the resulting fluorescence or absorbance, which is proportional to caspase activity.

-

Immunocytochemistry

This technique is used to visualize the localization of specific proteins or antigens in cells.

-

Procedure:

-

Culture cells on coverslips or in appropriate culture plates.

-

After treatment with paroxetine, wash the cells with PBS and fix with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody access to intracellular antigens.

-

Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).

-

Incubate with primary antibodies against target proteins (e.g., MAP2, Nestin, GFAP).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Signaling Pathways and Mechanisms of Action

Paroxetine's effects on neuronal cells are mediated by a variety of signaling pathways. The following diagrams illustrate some of the key pathways identified in the literature.

General Experimental Workflow for In Vitro Paroxetine Studies

Caption: A typical experimental workflow for studying the in vitro effects of paroxetine.

Paroxetine-Induced Apoptotic Pathway in Cancer Cell Lines

Some studies on cancer cell lines, which can provide insights into general cellular mechanisms, have elucidated apoptotic pathways.

Caption: Paroxetine-induced apoptosis involves c-Jun, Bcl-2 family proteins, and caspases.

Paroxetine's Influence on Neurogenesis via ERK1/2 Signaling

Studies on neural stem cells suggest a role for the ERK1/2 pathway in paroxetine-mediated neurogenesis.

Caption: Paroxetine promotes neurogenesis, potentially mediated by the ERK1/2 signaling pathway.

Discussion and Future Directions

The in vitro data collectively demonstrate that paroxetine's effects extend beyond serotonin reuptake inhibition. At therapeutic concentrations, it can influence neuronal development, differentiation, and survival. For instance, studies on human iPSC-derived BrainSpheres show that clinically relevant concentrations of paroxetine can lead to a significant decrease in synaptic markers and neurite outgrowth, suggesting potential developmental neurotoxicity. Conversely, in other models, paroxetine has been shown to promote the proliferation and differentiation of neural stem cells into neurons, an effect potentially mediated by the ERK1/2 signaling pathway.

The pro-apoptotic effects of paroxetine, observed primarily at higher concentrations and in cancer cell lines, involve the classical mitochondrial pathway, with modulation of Bcl-2 family proteins, cytochrome c release, and caspase activation. This cytotoxic potential in transformed cells has led to suggestions of its potential use in oncology.

Future research should aim to further elucidate the concentration-dependent and cell-type-specific effects of paroxetine. Investigating the off-target effects, independent of the serotonin transporter, is crucial for a comprehensive understanding of its pharmacological profile. The use of advanced in vitro models, such as 3D organoids and microfluidic devices, will be invaluable in bridging the gap between cell culture studies and in vivo outcomes. A deeper understanding of these mechanisms will be critical for both optimizing therapeutic applications and mitigating potential adverse effects.

References

- 1. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paroxetine Can Enhance Neurogenesis during Neurogenic Differentiation of Human Adipose-derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential induction of apoptosis by antidepressants in glioma and neuroblastoma cell lines: evidence for p-c-Jun, cytochrome c, and caspase-3 involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paroxetine up-regulates neurogenesis in hippocampus-derived neural stem cell from fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Antidepressant Paroxetine Exerts Developmental Neurotoxicity in an iPSC-Derived 3D Human Brain Model [frontiersin.org]

The Neurochemical Landscape of Paroxetine Maleate in the Prefrontal Cortex: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurochemical profile of paroxetine maleate within the prefrontal cortex (PFC), a critical brain region implicated in mood regulation and cognitive function. Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), exerts a complex array of effects on serotonergic and other neurotransmitter systems. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanisms to support advanced research and drug development efforts.

Quantitative Neurochemical Effects of Paroxetine in the Prefrontal Cortex

The administration of paroxetine leads to significant alterations in the neurochemical milieu of the PFC. The following tables summarize the key quantitative findings from preclinical and clinical studies, focusing on changes in neurotransmitter levels and receptor binding dynamics.

Extracellular Neurotransmitter Levels

Paroxetine's primary mechanism of action, the blockade of the serotonin transporter (SERT), directly leads to an increase in extracellular serotonin levels. This initial action subsequently triggers downstream effects on other neurotransmitter systems, notably dopamine and norepinephrine.

| Neurotransmitter | Species/Model | Treatment Details | Key Quantitative Finding in PFC | Reference(s) |

| Serotonin (5-HT) | Rat | Acute systemic administration | 2- to 4-fold increase in extracellular concentrations | [1] |

| Mouse | Acute IP injection (1, 4, 8 mg/kg) | Significant increase in dialysate levels at all doses | [2] | |

| Dopamine (DA) | Rat | Acute administration | Increased extracellular levels | [3][4] |

| Rat | Chronic administration (10 mg/kg/day, 21 days) | Increased DA concentrations | ||

| Norepinephrine (NE) | Rat | Acute SC injection (30 mg/kg) | 164% increase in cortical concentrations | [1] |

| Mouse | Acute IP injection (4 and 8 mg/kg) | Significant increase in extracellular levels |

Receptor and Transporter Binding

Paroxetine exhibits high affinity for the serotonin transporter. Its effects on postsynaptic receptors, particularly the 5-HT2A receptor, are also crucial to its therapeutic action and are subject to adaptive changes with chronic treatment.

| Target | Species/Model | Ligand/Technique | Key Quantitative Finding in PFC | Reference(s) |

| Serotonin Transporter (SERT) | Human | [11C]DASB PET | ~83% occupancy with 20 mg/day treatment | |

| Rat | [3H]paroxetine binding | High-affinity binding, unaltered by chronic antidepressant treatment | ||

| Human | [3H]paroxetine binding | Low Bmax values (<100 fmol/mg protein) in cortical areas | ||

| 5-HT2A Receptor | Human (Depressed Patients) | [18F]fluoro-ethyl-spiperone PET | Increased binding index in remitted patients (0.54 ± 0.15) vs. non-responders (0.41 ± 0.17) after 4 weeks of treatment | |

| Human (Depressed Patients) | [18F]setoperone PET | 10% decrease in binding potential in young adults (20-30 years) after 6 weeks of treatment |

Core Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of paroxetine's neurochemical effects in the prefrontal cortex.

In Vivo Microdialysis for Neurotransmitter Level Measurement

In vivo microdialysis is a widely used technique to measure extracellular levels of neurotransmitters in the brains of freely moving animals.

Objective: To quantify extracellular concentrations of serotonin, dopamine, and norepinephrine in the PFC following paroxetine administration.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex (mPFC).

-

Microdialysis Probe: A microdialysis probe with a semipermeable membrane is inserted into the guide cannula.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of paroxetine.

-

Drug Administration: Paroxetine is administered systemically (e.g., intraperitoneally or subcutaneously) at specified doses.

-

Neurochemical Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical detection to quantify the concentrations of serotonin, dopamine, and their metabolites.

Radioligand Binding Assays for SERT and 5-HT2A Receptors

Radioligand binding assays are employed to determine the affinity and density of receptors and transporters in brain tissue.

Objective: To characterize the binding of paroxetine to SERT and to assess changes in 5-HT2A receptor density in the frontal cortex.

Methodology:

-

Tissue Preparation: Frontal cortex tissue is dissected and homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a crude membrane preparation.

-

Radioligand Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]paroxetine for SERT, or a 5-HT2A antagonist like [18F]setoperone for 5-HT2A receptors) at various concentrations.

-

Competition Assay: To determine the affinity of paroxetine, competition binding assays are performed where the membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled paroxetine.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Saturation binding data are analyzed to determine the maximum binding capacity (Bmax), reflecting the receptor/transporter density, and the dissociation constant (Kd), indicating the binding affinity. Competition binding data are used to calculate the inhibitory constant (Ki).

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by paroxetine and a typical experimental workflow.

Signaling Pathway of Paroxetine in the Prefrontal Cortex```dot

// Nodes paroxetine [label="Paroxetine", fillcolor="#FBBC05", fontcolor="#202124"]; sert [label="Serotonin Transporter (SERT)", fillcolor="#F1F3F4", fontcolor="#202124"]; synaptic_5ht [label="Increased Synaptic\nSerotonin (5-HT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ht3_receptor [label="5-HT3 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; da_release [label="Increased Dopamine (DA)\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"]; ht2a_receptor [label="5-HT2A Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; downstream_signaling [label="Downstream Signaling\n(e.g., neuronal growth)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges paroxetine -> sert [label="Inhibits", color="#EA4335"]; sert -> synaptic_5ht [label="Leads to", color="#5F6368", style=dashed]; synaptic_5ht -> ht3_receptor [label="Stimulates", color="#5F6368"]; ht3_receptor -> da_release [label="Triggers", color="#5F6368"]; synaptic_5ht -> ht2a_receptor [label="Stimulates", color="#5F6368"]; ht2a_receptor -> downstream_signaling [label="Activates", color="#5F6368"]; }

Caption: Workflow for analyzing paroxetine's effects.

References

- 1. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of acute treatment with paroxetine, citalopram and venlafaxine in vivo on noradrenaline and serotonin outflow: a microdialysis study in Swiss mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of paroxetine on extracellular serotonin and dopamine levels in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Paroxetine Maleate in Hippocampal Neurogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to the role of paroxetine, a selective serotonin reuptake inhibitor (SSRI), in promoting adult hippocampal neurogenesis. Emerging evidence suggests that the therapeutic effects of antidepressants like paroxetine extend beyond simple serotonin reuptake inhibition and involve the stimulation of neuronal proliferation and maturation in the dentate gyrus of the hippocampus.[1][2][3] This process is believed to counteract the stress-induced reduction in hippocampal volume and neurogenesis often observed in depression.[2][4]

Core Signaling Pathways in Paroxetine-Induced Neurogenesis

Paroxetine's influence on hippocampal neurogenesis is not a direct action but is mediated through a cascade of signaling events. The primary mechanism involves the modulation of serotonergic neurotransmission, which in turn activates crucial neurotrophic factor pathways.

Serotonin-Mediated Activation

As an SSRI, paroxetine blocks the serotonin transporter (SERT), leading to increased extracellular levels of serotonin (5-HT) in the hippocampus. This elevated 5-HT concentration enhances the activation of various postsynaptic 5-HT receptors, initiating downstream signaling cascades that converge to promote neurogenesis.

The BDNF-TrkB Signaling Cascade

A critical downstream target of increased serotonergic activity is the upregulation of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a key neurotrophin that supports the survival, growth, and differentiation of new neurons. Paroxetine treatment has been shown to increase the expression and levels of BDNF in the hippocampus. BDNF exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This binding event triggers the autophosphorylation of TrkB, leading to the activation of several intracellular signaling pathways, most notably the ERK/MAPK and CREB pathways.

The ERK and CREB Pathways

The Extracellular signal-Regulated Kinase (ERK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) pathway, is a key downstream effector of activated TrkB. Studies have demonstrated that paroxetine administration leads to elevated levels of phosphorylated ERK1/2 (p-ERK1/2). The activation of this pathway is crucial, as its inhibition has been shown to block the pro-neurogenic effects of paroxetine.

Simultaneously, TrkB activation stimulates the cAMP response element-binding protein (CREB). Activated (phosphorylated) CREB (pCREB) is a transcription factor that promotes the expression of genes essential for neuronal survival and plasticity, including BDNF itself, creating a positive feedback loop. The SIK2-CRTC1 system in the hippocampus has also been identified as a participant in the antidepressant mechanism of paroxetine, further linking it to CREB-mediated transcription.

Quantitative Data on Paroxetine's Effects on Neurogenesis

The pro-neurogenic effects of paroxetine have been quantified in various preclinical models. The following table summarizes key findings from in vitro and in vivo studies.

| Study (Reference) | Model System | Paroxetine Dosage | Key Finding | Quantitative Result |

| Peng et al., 2013 | Fetal Rat Hippocampus-derived Neural Stem Cells (NSCs) | 1 µM, 5 µM, 20 µM | Increased NSC Proliferation | Significant increase in BrdU incorporation at 1 µM and 5 µM. |

| Peng et al., 2013 | Fetal Rat Hippocampus-derived Neural Stem Cells (NSCs) | 5 µM | Promoted Neuronal Differentiation | Increased percentage of βIII-tubulin-positive neurons; Decreased percentage of GFAP-positive astrocytes. |

| Anacker et al., 2011 | Human Hippocampal Progenitor Cells | 0.1 µM (Sertraline) | Increased Neuronal Differentiation | +16% increase in DCX-positive neuroblasts; +26% increase in MAP2-positive mature neurons. |

| Hajszan et al., 2009 | Human Adipose-derived Stem Cells (hADSCs) | 1 µM | Increased Neuronal Marker Expression | MAP2 positive cells increased to 62±10% (vs. 38±31% in control); GFAP positive cells decreased to 7±1.1% (vs. 32±18% in control). |

| Hajszan et al., 2009 | Human Adipose-derived Stem Cells (hADSCs) | 1 µM | Increased Progenitor Cell Marker | Nestin positive cells increased to 26±7.1% (vs. 10±3.7% in control). |

| Tan et al., 2025 | Male Offspring of Pregnant Rats | 2.5 mg/kg/day (to dam) | Increased Hippocampal Cell Proliferation | Significant increase in the number of BrdU-positive cells in the dentate gyrus of offspring. |

| Attari et al., 2021 | Rat Model of Cerebral Ischemia | 5, 10, 20 mg/kg | Increased Hippocampal BDNF | Obvious augmentation in BDNF contents in paroxetine-treated groups post-ischemia. |

Detailed Experimental Protocols

Reproducible assessment of hippocampal neurogenesis requires standardized and carefully controlled experimental procedures. Below are detailed methodologies for key experiments cited in paroxetine research.

General Experimental Workflow

A typical in vivo study investigating the effects of paroxetine on neurogenesis follows a structured workflow from drug administration through to molecular and cellular analysis.

Animal Models and Paroxetine Administration

-

Animal Models: Studies commonly use adult male rats (e.g., Wistar, Sprague-Dawley) or mice (e.g., C57BL/6). Age and stress history can significantly impact neurogenesis and the response to antidepressants.

-

Dosage: Chronic administration is required to observe pro-neurogenic effects. Typical doses in rodents range from 5 to 20 mg/kg/day. A dose of 22.5 mg/kg/day in mice has been equated to a human dose of approximately 109 mg/day.

-

Administration: Paroxetine is typically administered via intraperitoneal (i.p.) injection, oral gavage, or in drinking water for a period of 14 to 28 days to model chronic clinical treatment.

Protocol for BrdU Labeling and Immunohistochemistry

5-Bromo-2'-deoxyuridine (BrdU) is a synthetic thymidine analog that incorporates into the DNA of dividing cells during the S-phase of the cell cycle, serving as a marker for proliferation.

-

BrdU Administration: Animals are injected intraperitoneally with BrdU (e.g., 50 mg/kg dissolved in saline). The timing and number of injections depend on whether the study aims to measure cell proliferation (tissue collection hours after injection) or cell survival and differentiation (tissue collection weeks after injection).

-

Tissue Preparation:

-

Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Brains are extracted and post-fixed in 4% PFA overnight, then transferred to a sucrose solution for cryoprotection.

-

Coronal sections (typically 40 µm) of the hippocampus are cut using a cryostat or vibratome.

-

-

DNA Denaturation (Critical Step): To allow the anti-BrdU antibody to access the incorporated BrdU within the DNA, the DNA must be denatured. This is typically achieved by incubating the sections in 2N hydrochloric acid (HCl) for 30 minutes at 37°C, followed by neutralization in a borate buffer.

-

Immunostaining:

-

Sections are washed in PBS and blocked with a solution containing a detergent (e.g., Triton X-100) and normal serum (e.g., goat serum) to prevent non-specific antibody binding.

-

Sections are incubated with a primary antibody against BrdU (e.g., mouse anti-BrdU) overnight at 4°C. For co-labeling to determine cell fate, antibodies against neuronal markers (e.g., NeuN, DCX) or glial markers (e.g., GFAP) are included.

-

After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) that recognizes the primary antibody.

-

-

Visualization and Quantification: Stained sections are mounted on slides and coverslipped. The number of BrdU-positive cells in the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus is quantified using fluorescence or confocal microscopy, often with stereological methods for unbiased counting.

Protocol for Western Blotting of Hippocampal Proteins

Western blotting is used to quantify the levels of specific proteins, such as BDNF, TrkB, and their phosphorylated forms, in hippocampal tissue.

-

Sample Preparation:

-

The hippocampus is rapidly dissected from the brain on ice and homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Protein samples are denatured in Laemmli buffer and boiled.

-

Equal amounts of total protein (15-25 µg) are loaded into the wells of a polyacrylamide gel (SDS-PAGE). A molecular weight marker is loaded in one lane.

-

Proteins are separated by size via electrophoresis. Mature BDNF runs at ~14 kDa, while its precursor, proBDNF, is ~32 kDa.

-

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane via electroblotting.

-

Immunodetection:

-

The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a specific primary antibody (e.g., rabbit anti-BDNF, rabbit anti-pTrkB) overnight at 4°C.

-

After washing in TBST, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) that recognizes the primary antibody.

-

-

Signal Detection and Quantification: The membrane is incubated with a chemiluminescent substrate, and the resulting signal is detected on X-ray film or with a digital imager. The intensity of the protein bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).

References

- 1. Paroxetine up-regulates neurogenesis in hippocampus-derived neural stem cell from fetal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Implications of adult hippocampal neurogenesis in antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hippocampal Neurogenesis: Regulation by Stress and Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Molecular Interactions of Paroxetine Maleate with Monoamine Transporters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions of paroxetine maleate with the monoamine transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant, and understanding its precise mechanisms of action is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.[1][2][3] This document details the binding affinities, inhibitory potencies, and the experimental protocols used to determine these interactions, supplemented with visualizations of key pathways and workflows.

Pharmacological Profile of this compound

Paroxetine exhibits a high affinity and selectivity for the serotonin transporter (SERT), which is its primary therapeutic target.[1][4] Its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT) is significantly weaker, establishing its classification as an SSRI.

Binding Affinity (Ki)

The binding affinity of paroxetine for monoamine transporters is typically determined through radioligand binding assays. The inhibition constant (Ki) represents the concentration of paroxetine required to occupy 50% of the transporters at equilibrium. A lower Ki value indicates a higher binding affinity.

| Transporter | Radioligand | Paroxetine Ki (nM) | Reference |

| SERT (human) | [3H]-Citalopram | 0.0702 ± 0.0006 | |

| [3H]-Paroxetine | 0.08 ± 0.03 (wild-type) | ||

| [3H]-Paroxetine | 0.17 ± 0.02 (ts2-inactive variant) | ||

| NET (human) | [3H]-Nisoxetine | 40 ± 0.2 | |

| DAT (human) | [3H]-WIN 35,428 | 490 ± 20 |

Uptake Inhibition Potency (IC50)

The functional potency of paroxetine in inhibiting the reuptake of neurotransmitters is measured by its half-maximal inhibitory concentration (IC50) in uptake assays using synaptosomes or cells expressing the respective transporters.

| Transporter Substrate | Paroxetine IC50 (nM) | Reference |

| [3H]-Serotonin (5-HT) | 1.1 | |

| [3H]-Norepinephrine (NE) | 350 | |

| [3H]-Dopamine (DA) | 1100 |

Molecular Mechanism of Action at the Synapse

Paroxetine's primary mechanism of action is the competitive inhibition of serotonin reuptake from the synaptic cleft into the presynaptic neuron. By binding to the central substrate-binding site of SERT, paroxetine blocks the transport of serotonin, leading to an increased concentration and prolonged availability of the neurotransmitter in the synapse. This enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant effects.

dot

Binding Site on SERT

Structural studies have revealed that paroxetine binds to the central substrate-binding site (S1) of SERT, which is located within the transmembrane domain. This site is composed of subsites A, B, and C. Paroxetine is thought to adopt an "ABC pose," where the piperidine ring occupies subsite A, the benzodioxol group sits in subsite B, and the fluorophenyl group extends into subsite C. Key amino acid residues involved in this interaction include Tyr95, Asp98, Tyr176, and Phe335. The binding of paroxetine stabilizes the transporter in an outward-open conformation, preventing the binding and translocation of serotonin.

Allosteric Modulation

In addition to its primary binding site, there is evidence to suggest that paroxetine can also act as a low-affinity allosteric modulator of SERT. Binding to an allosteric site, distinct from the central substrate-binding site, can modulate the affinity of the primary site for ligands. This allosteric effect of paroxetine is considered to be less pronounced than that of other SSRIs like escitalopram.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the molecular interactions of paroxetine with monoamine transporters.

Radioligand Binding Assay

This protocol describes the determination of paroxetine's binding affinity (Ki) for SERT, NET, and DAT using a competitive radioligand binding assay with cell membranes expressing the respective transporters.

3.1.1. Materials and Reagents

-

Cell Lines: HEK293 or CHO cells stably expressing human SERT, NET, or DAT.

-

Radioligands: [³H]-Citalopram or [³H]-Paroxetine (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).

-

This compound: Stock solution of known concentration.

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and scintillation counter.

3.1.2. Procedure

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and centrifuge at 500 x g for 10 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron or Dounce homogenizer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Store membrane aliquots at -80°C.

-

-

Binding Assay:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a competing non-labeled ligand (e.g., imipramine for SERT) for non-specific binding.

-

50 µL of the paroxetine dilution or assay buffer.

-

100 µL of the membrane preparation (typically 10-50 µg of protein).

-

50 µL of the radioligand at a concentration near its Kd.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of competing ligand) from the total binding (CPM in the absence of competing ligand).

-

Plot the percentage of specific binding against the logarithm of the paroxetine concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

dot

Synaptosome Uptake Inhibition Assay

This protocol outlines the procedure for determining the functional inhibitory potency (IC50) of paroxetine on the uptake of radiolabeled neurotransmitters into synaptosomes prepared from rodent brain tissue.

3.2.1. Materials and Reagents

-

Brain Tissue: Rat or mouse brain regions enriched in the transporter of interest (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).

-

Radiolabeled Neurotransmitters: [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.

-

This compound: Stock solution of known concentration.

-

Homogenization Buffer: 0.32 M Sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4.

-

Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM NaH₂PO₄, 25 mM HEPES, 10 mM D-glucose, pH 7.4.

-

Uptake Inhibitors (for non-specific uptake): e.g., Benztropine for DAT, Desipramine for NET, Fluoxetine for SERT.

-

Scintillation Cocktail.

-

Glass fiber filters and cell harvester.

3.2.2. Procedure

-

Synaptosome Preparation:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer (10-12 gentle strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in ice-cold KRH buffer.

-

Determine the protein concentration.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosome suspension with various concentrations of paroxetine or a reference inhibitor (for non-specific uptake) for 10-15 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled neurotransmitter (final concentration typically in the low nanomolar range).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold KRH buffer.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a selective inhibitor) from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the paroxetine concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

dot

References

- 1. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]

- 3. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

The Journey of a Blockbuster Antidepressant: A Technical Guide to the Discovery and Development of Paroxetine

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Paroxetine, a phenylpiperidine derivative, stands as a landmark molecule in the history of psychopharmacology. Its development as a potent and selective serotonin reuptake inhibitor (SSRI) revolutionized the treatment of major depressive disorder and a spectrum of anxiety disorders. This technical guide provides a comprehensive overview of the discovery, preclinical, and clinical development of paroxetine, with a focus on the core scientific data, experimental methodologies, and the intricate signaling pathways it modulates.

Discovery and Medicinal Chemistry: The Genesis of a Selective Agent

The quest for antidepressants with improved safety and tolerability profiles over the then-prevalent tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) led to the exploration of compounds that could selectively target the serotonin (5-hydroxytryptamine, 5-HT) system. The synthesis of paroxetine emerged from this endeavor, with a focus on creating a molecule with high affinity for the serotonin transporter (SERT) while minimizing interactions with other neurotransmitter receptors responsible for the undesirable side effects of older drugs.

The chemical structure of paroxetine is (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy)methyl]piperidine. The synthesis of this specific stereoisomer was crucial for its therapeutic activity. Various synthetic routes have been developed over the years, often involving a multi-step process to achieve the desired stereochemistry.

Preclinical Pharmacology: Unraveling the Mechanism and Selectivity

The preclinical evaluation of paroxetine was instrumental in establishing its pharmacological profile and predicting its clinical efficacy and safety. These studies involved a battery of in vitro and in vivo experiments designed to assess its mechanism of action, selectivity, and effects on animal models of depression.

In Vitro Pharmacology: High Affinity and Selectivity for the Serotonin Transporter

The cornerstone of paroxetine's pharmacological profile is its potent and selective inhibition of the serotonin transporter (SERT). This was primarily determined through radioligand binding assays and synaptosomal uptake studies.

Data Presentation: Receptor and Transporter Binding Affinity

The selectivity of paroxetine is a key determinant of its favorable side-effect profile compared to older antidepressants. The following table summarizes the binding affinities (Ki values) of paroxetine for various neurotransmitter transporters and receptors. A lower Ki value indicates a higher binding affinity.

| Transporter/Receptor | Paroxetine Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 0.1 - 1 | [1][2] |

| Norepinephrine Transporter (NET) | 40 - 150 | [1][2] |

| Dopamine Transporter (DAT) | 200 - 500 | [1] |

| Muscarinic M1 Receptor | > 1000 | |

| Histamine H1 Receptor | > 1000 | |

| Alpha-1 Adrenergic Receptor | > 1000 | |

| Alpha-2 Adrenergic Receptor | > 1000 |

Experimental Protocols:

[3H]-Paroxetine Binding Assay for SERT:

-

Tissue Preparation: Whole rat brain or specific regions like the cortex or hippocampus are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). The homogenate is then centrifuged to obtain a crude membrane preparation, which is washed and resuspended in the assay buffer.

-

Assay: The membrane preparation is incubated with varying concentrations of [3H]-paroxetine in the presence or absence of a high concentration of a competing non-labeled SSRI (to determine non-specific binding).

-

Incubation: The incubation is typically carried out at room temperature for 60-120 minutes.

-

Termination and Measurement: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.

Synaptosomal [3H]-Serotonin Uptake Assay:

-

Synaptosome Preparation: Brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing the machinery for neurotransmitter uptake.

-

Uptake Assay: Synaptosomes are pre-incubated with different concentrations of paroxetine or a vehicle control. [3H]-serotonin is then added to initiate the uptake reaction.

-

Incubation: The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Measurement and Analysis: The amount of [3H]-serotonin taken up by the synaptosomes is quantified by liquid scintillation counting. The concentration of paroxetine that inhibits 50% of the specific serotonin uptake (IC50) is then calculated.

In Vivo Pharmacology: Demonstrating Antidepressant-like Effects

The antidepressant potential of paroxetine was further investigated in various animal models of depression. The forced swim test is a widely used behavioral despair model to screen for antidepressant activity.

Experimental Protocols:

Forced Swim Test (FST) in Rodents:

-

Apparatus: A cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Pre-test session: On the first day, the animal (rat or mouse) is placed in the water tank for a 15-minute period.

-

Drug Administration: Paroxetine or a vehicle is administered at specified doses, typically 30-60 minutes before the test session.

-

Test session: On the second day, the animal is placed back in the tank for a 5-minute session.

-

-

Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

dot

Caption: Workflow of the Forced Swim Test for antidepressant screening.

Preclinical Pharmacokinetics

Pharmacokinetic studies in various animal species are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and to enable dose selection for clinical trials.

Data Presentation: Comparative Preclinical Pharmacokinetic Parameters of Paroxetine

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference |

| Rat | Oral | 10 | 4-8 | 100-200 | 8-12 | 20-30 | |

| Dog | Oral | 2 | 2-4 | 50-100 | 10-15 | 40-60 | |

| Monkey | Oral | 2 | 2-6 | 30-80 | 15-25 | 30-50 |

Note: These are approximate values compiled from various sources and can vary depending on the study design and analytical methods used.

Clinical Development: From Bench to Bedside

The clinical development of paroxetine involved a series of well-controlled clinical trials to establish its efficacy and safety in treating major depressive disorder and various anxiety disorders.

Phase I: Safety and Tolerability in Healthy Volunteers

Initial studies in healthy human volunteers focused on assessing the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of paroxetine. These studies confirmed its generally good tolerability and provided essential data for dose selection in subsequent efficacy trials.

Phase II and III: Establishing Efficacy in Patients

Numerous double-blind, placebo-controlled, and active-comparator trials were conducted to evaluate the efficacy of paroxetine in patients with major depressive disorder and anxiety disorders such as generalized anxiety disorder (GAD), panic disorder, social anxiety disorder, and obsessive-compulsive disorder (OCD).

Key Clinical Trial Design Elements:

-

Patient Population: Patients diagnosed with specific psychiatric disorders according to standardized diagnostic criteria (e.g., DSM-IV).

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group design.

-

Dosage: Flexible or fixed-dose regimens, typically ranging from 20 to 50 mg/day.

-

Primary Efficacy Endpoints:

-

Major Depressive Disorder: Change from baseline in the Hamilton Depression Rating Scale (HAM-D) total score.

-

Anxiety Disorders: Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score or other relevant scales (e.g., Yale-Brown Obsessive Compulsive Scale for OCD).

-

-

Secondary Efficacy Endpoints: Clinical Global Impression (CGI) scores, response rates (percentage of patients with a ≥50% reduction in symptom scores), and remission rates.

dot

Caption: A generalized workflow for a pivotal clinical trial of paroxetine.

Clinical Efficacy Summary:

Across numerous clinical trials, paroxetine consistently demonstrated statistically significant superiority over placebo in reducing the symptoms of major depression and various anxiety disorders. For instance, in patients with generalized anxiety disorder, paroxetine treatment resulted in a significantly greater reduction in HAM-A scores compared to placebo. Similarly, in major depressive disorder, paroxetine showed a greater improvement in HAM-D scores than placebo.

Mechanism of Action and Downstream Signaling